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molecular formula C8H7BrF2O B8588782 1-(3-Bromo-2,6-difluorophenyl)ethanol

1-(3-Bromo-2,6-difluorophenyl)ethanol

Cat. No. B8588782
M. Wt: 237.04 g/mol
InChI Key: MHZITEPRPIZTKP-UHFFFAOYSA-N
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Patent
US09199963B2

Procedure details

To a solution of 1-(3-bromo-2,6-difluorophenyl)ethanol (3.91 g) in acetonitrile (50 ml) was added manganese dioxide (2.87 g) at room temperature, and the mixture was heated under reflux for 20 hr. The reaction mixture was cooled, the insoluble material was filtered off, and the obtained filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (3.48 g).
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:12])=[C:4]([CH:9]([OH:11])[CH3:10])[C:5]([F:8])=[CH:6][CH:7]=1>C(#N)C.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[C:3]([F:12])=[C:4]([C:9](=[O:11])[CH3:10])[C:5]([F:8])=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.91 g
Type
reactant
Smiles
BrC=1C(=C(C(=CC1)F)C(C)O)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
2.87 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hr
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=CC1)F)C(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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